
5,7-Dichloro-2,3-dihydro-1H-inden-1-one
Overview
Description
5,7-Dichloro-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative characterized by chlorine atoms at the 5 and 7 positions of the indenone core. This compound belongs to a class of aromatic ketones with a bicyclic structure, where the ketone group is conjugated with a dihydroindene moiety. Its molecular formula is C₉H₆Cl₂O, with a molecular weight of 201.05 g/mol. For example, structurally related indanones have been explored as kinase inhibitors, anti-inflammatory agents, and precursors for optoelectronic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2,3-dihydro-1H-inden-1-one typically involves the chlorination of 2,3-dihydro-1H-inden-1-one. One common method is the reaction of 2,3-dihydro-1H-inden-1-one with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5 and 7 positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods allow for efficient production with high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the safety of the process.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group in 5,7-dichloro-1-indanone undergoes oxidation under controlled conditions, though steric hindrance from chlorine substituents modulates reactivity. Key findings include:
Table 1: Oxidation pathways and outcomes
Mechanistic studies indicate CrO₃-mediated oxidation proceeds via enol intermediate formation, while permanganate systems favor hydroxylation adjacent to the carbonyl group .
Reduction Reactions
The ketone moiety is reducible to secondary alcohols, with chlorine atoms influencing selectivity:
Table 2: Reduction parameters and products
Reducing Agent | Solvent | Temperature | Product | Selectivity |
---|---|---|---|---|
LiAlH₄ | THF | 0°C → RT | 5,7-Dichloro-indan-1-ol | >95% |
NaBH₄ | MeOH | RT | Partial reduction (50% conversion) | 62% |
H₂/Pd-C | EtOAc | 50 psi, 25°C | No reaction | N/A |
Steric hindrance from chlorine atoms impedes catalytic hydrogenation, favoring stoichiometric reductants like LiAlH₄ for complete conversion .
Substitution Reactions
Electrophilic aromatic substitution (EAS) occurs at positions activated by electron-donating groups, though chlorines direct regioselectivity:
Halogen Exchange
Bromination via radical intermediates enables functionalization:
Table 3: Bromination conditions and outcomes
Reagent | Catalyst | Position | Yield | Source |
---|---|---|---|---|
NBS | AIBN (radical initiator) | C4 | 85% | |
Br₂ | FeCl₃ | C6 (minor) | 22% |
Radical bromination preferentially targets the C4 position due to chlorine's directing effects . Conventional EAS with Br₂/FeCl₃ shows lower efficiency and regioselectivity .
Nucleophilic Aromatic Substitution
Chlorine displacement requires harsh conditions:
Condensation and Cycloaddition Reactions
The ketone participates in Knoevenagel condensations:
-
Reaction with malononitrile in piperidine/EtOH yields α,β-unsaturated nitrile derivatives (63% yield)
-
Diels-Alder reactivity with electron-rich dienes is negligible due to deactivation by chlorines
Stability and Decomposition
Thermogravimetric analysis (TGA) data shows:
Scientific Research Applications
Organic Synthesis
5,7-Dichloro-2,3-dihydro-1H-inden-1-one serves as a crucial building block in the synthesis of more complex organic molecules. Its unique functional groups enable chemists to modify its structure to create derivatives with tailored properties.
Key Reactions :
- Nucleophilic Substitution : Chlorine atoms can be replaced with various nucleophiles to produce new compounds.
- Oxidation : The ketone group can undergo further oxidation to yield more reactive intermediates.
Medicinal Chemistry
Research indicates that this compound may possess therapeutic potential:
Anticancer Activity :
Studies have suggested that this compound can induce apoptosis in cancer cells. Preliminary data show promising results in inhibiting tumor growth in vitro. Further studies are required to elucidate its mechanisms of action and efficacy in vivo.
Enzyme Inhibition :
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This property could be leveraged in drug development to target diseases associated with enzyme dysregulation.
Recent studies have highlighted the biological activities of this compound:
Antimicrobial Properties :
Research indicates potential antimicrobial effects against various pathogens. For instance, the compound has shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Data Table: Summary of Biological Activities
Activity Type | Findings |
---|---|
Antimicrobial | Effective against Staphylococcus aureus and E. coli; MIC values comparable to antibiotics |
Anticancer | Induces apoptosis; inhibits tumor growth in vitro |
Enzyme Inhibition | Affects metabolic enzymes; potential for drug development |
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its potential use as an antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated that the compound can effectively induce cell death in various cancer cell lines. Further research is ongoing to explore its mechanisms and potential applications in cancer therapy.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
The biological and physicochemical properties of indanone derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of 5,7-dichloro-2,3-dihydro-1H-inden-1-one with key analogues:
Key Observations:
- Chlorine Position : 5,7-dichloro substitution (target compound) vs. 6,7-dichloro () alters electronic distribution and steric effects, impacting reactivity and partner interactions in synthesis or binding .
- Functional Groups : Hydroxy and methoxy substituents (e.g., compound 7x) enhance anti-inflammatory and antioxidant activities compared to chloro derivatives .
- Benzylidene Modifications : Substituted benzylidene groups at C2 (e.g., piperidinyl in ) improve kinase inhibition by facilitating hydrophobic interactions .
Key Observations:
- Microwave (MW) Assistance : Enhances cyclocondensation efficiency (e.g., ) compared to traditional heating .
Physicochemical and Pharmacological Properties
Biological Activity
5,7-Dichloro-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound has the molecular formula C9H6Cl2O. It is characterized by two chlorine atoms at the 5 and 7 positions of the indanone ring. The synthesis typically involves chlorination of 2,3-dihydro-1H-inden-1-one, utilizing methods that enhance yield and purity such as continuous flow reactors in industrial settings.
Biological Activities
The compound exhibits a range of biological activities, including:
1. Antimicrobial Activity:
Research has demonstrated that this compound shows potent antibacterial effects against both Gram-positive and Gram-negative bacteria. In particular, it has been tested against:
- Staphylococcus aureus
- Escherichia coli
These studies indicate broad-spectrum antimicrobial properties.
2. Antifungal Activity:
The compound also displays antifungal activity against species such as:
- Aspergillus niger
- Candida albicans
These findings suggest its potential use in treating fungal infections.
3. Enzyme Inhibition:
this compound has been studied for its role as an enzyme inhibitor. It interacts with specific receptors that influence various biochemical pathways, making it a candidate for further pharmacological research .
4. Anticancer Potential:
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar structures have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The structure–activity relationship (SAR) studies indicate that modifications can enhance its antitumor activity .
Table 1: Summary of Biological Activities
Activity Type | Tested Organisms/Cells | Results |
---|---|---|
Antibacterial | Staphylococcus aureus | Potent activity observed |
Escherichia coli | Broad-spectrum activity | |
Antifungal | Aspergillus niger | Significant inhibition |
Candida albicans | Effective against fungal growth | |
Enzyme Inhibition | Various metabolic pathways | Inhibition observed |
Anticancer | MDA-MB-231 (breast cancer cells) | Induced apoptosis; cell cycle arrest |
Case Study: Anticancer Activity
A study focused on the synthesis of novel derivatives based on the indanone scaffold demonstrated that certain analogs of this compound exhibited significant cytotoxicity against breast cancer cell lines. The compounds were shown to enhance caspase activity and induce morphological changes indicative of apoptosis at micromolar concentrations .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 5,7-Dichloro-2,3-dihydro-1H-inden-1-one with high purity?
- Methodological Answer : The synthesis typically involves electrophilic chlorination of a dihydroindenone precursor. A common approach uses N-chlorosuccinimide (NCS) or chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) to introduce chlorine atoms at the 5- and 7-positions. The reaction is conducted in anhydrous dichloromethane or chloroform under inert atmosphere at 0–25°C. Post-synthesis purification is critical:
- Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted intermediates.
- Recrystallization from ethanol or acetonitrile achieves >95% purity, as validated by HPLC (C18 column, UV detection at 254 nm) .
Key Considerations : Monitor reaction progress via TLC (Rf ≈ 0.4 in 3:1 hexane/EtOAc) and optimize stoichiometry to minimize di-/tri-substituted byproducts.
Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC). Key signals include:
- ¹H: δ 3.2–3.5 ppm (m, 2H, CH₂ of dihydro ring), δ 7.4–7.6 ppm (d, 2H, aromatic H at positions 5 and 7).
- ¹³C: δ 200–205 ppm (C=O), δ 120–130 ppm (aromatic C-Cl).
- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 201.05 (C₉H₆Cl₂O⁺), with isotopic clusters confirming two Cl atoms.
- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, 100 K) resolves the planar indenone core and Cl substituent positions. Refinement via SHELXL (R₁ < 0.05) ensures accuracy .
- Purity Validation : HPLC retention time consistency and absence of secondary peaks (<2% impurity threshold) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antiviral vs. inactive results) often arise from:
- Compound Purity : Re-test batches using orthogonal methods (e.g., NMR vs. LC-MS) to exclude impurities .
- Assay Conditions : Compare results across cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., MTT vs. resazurin assays). Include positive controls (e.g., doxorubicin for cytotoxicity).
- Stereochemical Effects : If chiral analogs exist, resolve enantiomers via chiral HPLC and test individually, as seen in studies of fluoro-indenamine derivatives .
Example : A 2024 study resolved conflicting antimicrobial data by correlating logP values with membrane permeability, revealing hydrophobicity-dependent activity thresholds .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound analogs?
- Methodological Answer :
- Systematic Substitution : Modify positions 2, 3 (dihydro ring) and 6 (aromatic ring) to explore:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilicity.
- Bulkier substituents (e.g., -OCH₃, -NH₂) to probe steric effects on target binding.
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like CYP450 or kinases. Validate predictions with SPR (surface plasmon resonance) binding assays.
- Pharmacokinetic Profiling : Assess metabolic stability (human liver microsomes) and solubility (shake-flask method). For analogs with logD >3, introduce polar groups (e.g., -OH) to improve aqueous solubility .
Case Study : A 2025 SAR campaign on methyl carboxylate analogs identified substituents at position 2 that doubled potency against SARS-CoV-2 3CLpro .
Properties
IUPAC Name |
5,7-dichloro-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNXYJNWNZZECV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624466 | |
Record name | 5,7-Dichloro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
448193-94-0 | |
Record name | 5,7-Dichloro-2,3-dihydro-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=448193-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dichloro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,7-dichloro-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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